molecular formula C9H7NO5 B12860996 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid

2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid

Cat. No.: B12860996
M. Wt: 209.16 g/mol
InChI Key: CHVXCBLSZLOOLQ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction typically takes place in a round-bottom flask, where the reactants are mixed and heated under reflux conditions. The resulting product is then purified and characterized using techniques such as NMR and mass spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzo[d]oxazole moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzo[d]oxazole groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid stands out due to its dual hydroxy groups and the presence of the benzo[d]oxazole moiety. These structural features contribute to its unique reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

2-hydroxy-2-(2-oxo-3H-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C9H7NO5/c11-7(8(12)13)4-2-1-3-5-6(4)10-9(14)15-5/h1-3,7,11H,(H,10,14)(H,12,13)

InChI Key

CHVXCBLSZLOOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)C(C(=O)O)O

Origin of Product

United States

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